1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Uncommon Reaction Processes and Synthetic Pathways
Vasin et al. (2017) describe the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane, leading to a compound with a similar structural motif, highlighting the process involving a [3+2]-cycloaddition followed by an unusual [3+6]-cycloaddition. This study provides insight into the complex reaction pathways that can involve compounds similar to the one (Vasin, Bezrukova, Razin, & Somov, 2017).
Catalyzed Cross-Coupling Reactions
Research by Arbačiauskienė et al. (2011) on ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates shows their use as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles, including pyrano[4,3-c]pyrazoles. This study exemplifies the application of such compounds in synthesizing diverse pyrazole derivatives through catalyzed cross-coupling reactions (Arbačiauskienė, Vilkauskaitė, Šačkus, & Holzer, 2011).
Formation and Analysis of Cyclopropenes
Barroso et al. (2016) explored the synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes from trifluoroacetophenone tosylhydrazones and alkynes, demonstrating the trifluoromethyl group's role in promoting the formation of cyclopropenes over expected pyrazoles. This research contributes to understanding the chemical behavior and synthesis routes of trifluoromethyl-substituted compounds (Barroso, Jiménez, Pérez-Aguilar, Cabal, & Valdés, 2016).
Diverse Synthetic Applications
The synthesis of 6-trifluoromethyl-1,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, as outlined by Li et al. (2007), demonstrates a two-step procedure from 4-arylidene-3-methyl-1-phenyl-5-pyrazolones with ethyl trifluoroacetoacetate. This method showcases the versatility of trifluoromethyl-containing compounds in synthesizing a range of pyrazole derivatives (Li, Song, Song, & Zhu, 2007).
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10-8-6-17-4-3-9(8)16(15-10)5-7-1-2-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYMMCIAQULBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(COCC3)C(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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